molecular formula C12H13ClN2O2S B2362788 N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide CAS No. 864975-71-3

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2362788
CAS No.: 864975-71-3
M. Wt: 284.76
InChI Key: RNZNZEJTSYYKOX-OWBHPGMISA-N
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Description

N-[6-Chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide (CAS 864975-76-8) is a high-purity benzothiazole derivative supplied for research and development purposes. This compound, with the molecular formula C20H16ClN3O4S and a molecular weight of 429.88 , is part of the benzothiazole chemical class, which is recognized as a privileged scaffold in medicinal chemistry due to its diverse biological activities . Benzothiazole derivatives have demonstrated significant potential in pharmacological research, particularly as antimicrobial and anticancer agents . Studies on structurally similar 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2yl) acetamide compounds have shown potent activity against a range of gram-positive and gram-negative bacteria, indicating that the acetamide linkage at the 2-position of the benzothiazole nucleus is a key feature for antimicrobial efficacy . Furthermore, certain benzothiazole derivatives exhibit highly selective antitumor properties, with their activity often dependent on specific structural modifications and metabolic activation . The distinct molecular structure of this compound, featuring a 6-chloro substituent and a 2-methoxyethyl side chain, makes it a valuable chemical intermediate for synthesizing novel derivatives and a key candidate for further investigation in drug discovery programs, including molecular docking studies and biological screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-8(16)14-12-15(5-6-17-2)10-4-3-9(13)7-11(10)18-12/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZNZEJTSYYKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Substituted Thioureas

The benzothiazole scaffold is typically constructed via cyclization of thiourea derivatives. For N-[6-chloro-3-(2-methoxyethyl)benzothiazol-2-ylidene]acetamide, the nitrogen at position 3 is functionalized during this step:

  • Substrate Preparation :
    • 6-Chloro-2-nitroaniline is reacted with 2-methoxyethyl isothiocyanate in ethanol under reflux to form N-(2-methoxyethyl)-N'-(6-chloro-2-nitrophenyl)thiourea.
  • Cyclization :
    • The thiourea intermediate is treated with concentrated H₂SO₄ at 80–100°C, initiating cyclization to yield 6-chloro-3-(2-methoxyethyl)benzothiazol-2-amine.

Reaction Conditions :

Parameter Value
Solvent H₂SO₄ (neat)
Temperature 80–100°C
Time 4–6 hours
Yield 65–72%

Functionalization at Position 2

Acetylation of the 2-Amino Group

The 2-amine is acetylated to form the acetamide moiety:

  • Acylation Protocol :
    • 6-Chloro-3-(2-methoxyethyl)benzothiazol-2-amine (1 eq) is dissolved in dry dichloromethane.
    • Acetyl chloride (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.
    • The mixture is stirred at room temperature for 12 hours, yielding the acetamide.

Optimization Notes :

  • Excess acetyl chloride improves conversion but necessitates careful quenching to prevent byproducts.
  • Yields reach 85–90% when using anhydrous conditions.

Formation of the Ylidene Structure

The ylidene (imine) configuration arises from tautomerization or deprotonation of the acetamide:

  • Tautomerization :
    • The acetamide exists in equilibrium between the amine and ylidene forms, stabilized by resonance.
    • In polar aprotic solvents (e.g., DMSO), the ylidene form predominates, as confirmed by NMR.

Spectroscopic Validation :

  • ¹H NMR (DMSO-d₆) : δ 8.25 (s, 1H, NH), 7.92–7.85 (m, 2H, aromatic), 4.10 (t, 2H, OCH₂CH₂O), 3.45 (s, 3H, OCH₃), 2.15 (s, 3H, CH₃CO).
  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch).

Alternative Synthetic Routes

Post-Cyclization Alkylation

For substrates where the 3-position is unsubstituted:

  • N-Alkylation :
    • 6-Chloro-2-acetamidobenzothiazole (1 eq) is treated with 2-methoxyethyl bromide (1.5 eq) in DMF using K₂CO₃ (3 eq) as a base.
    • Heating at 60°C for 24 hours installs the 2-methoxyethyl group.

Challenges :

  • Competing O-alkylation may occur, requiring careful stoichiometric control.
  • Purification via column chromatography (SiO₂, ethyl acetate/hexane) isolates the desired product in 55–60% yield.

Industrial-Scale Considerations

Green Chemistry Adaptations

Recent advances emphasize atom economy and reduced waste:

  • Microwave-Assisted Synthesis : Cyclocondensation steps achieve 90% yield in 30 minutes using RuCl₃ catalysis under solvent-free conditions.
  • Flow Chemistry : Continuous processing of the acylation step reduces reaction time to 2 hours with >95% purity.

Analytical and Pharmacological Profiling

Purity Assessment

  • HPLC : C₁₈ column (4.6 × 250 mm), acetonitrile/water (70:30), flow rate 1 mL/min, retention time = 6.2 minutes.
  • Mass Spectrometry : m/z 325.08 [M+H]⁺, consistent with the molecular formula C₁₂H₁₃ClN₂O₂S.

Biological Relevance

While pharmacological data for this specific compound are limited, structurally related benzothiazoles exhibit:

  • Antimicrobial Activity : MIC = 8–16 µg/mL against S. aureus and E. coli.
  • Anticancer Potential : IC₅₀ = 12 µM against MCF-7 breast cancer cells.

Chemical Reactions Analysis

Types of Reactions

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of the acetamide group to an amine.

    Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Amines, thiols; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

Position 6 Modifications
  • Chloro vs. In contrast, 6-methoxy derivatives (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ) introduce electron-donating effects, which may alter binding affinity or metabolic stability. 6-Ethoxy/Trifluoromethyl: Ethoxy (e.g., N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ) and trifluoromethyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) modify lipophilicity and steric bulk, impacting membrane permeability.
Position 3 Modifications
  • 2-Methoxyethyl vs. Adamantyl: The 2-methoxyethyl group in the target compound likely enhances solubility due to its polar ether linkage. In contrast, adamantyl substituents (e.g., ) significantly increase lipophilicity, which may improve CNS penetration but reduce aqueous solubility.

Acetamide Moieties and Ylidene Systems

  • Ylidene vs. Standard Acetamide: The ylidene structure (conjugated C=N bond) in the target compound may enhance planarity and π-conjugation, affecting binding to flat biological targets (e.g., DNA or enzyme active sites).

Heterocyclic Hybrids

  • Benzothiazole-Pyridine Hybrids :
    • Compounds like N-[6-(5,6-dimethoxypyridin-3-yl)-1,3-benzothiazol-2-yl]acetamide integrate a pyridine ring, introducing additional hydrogen-bonding sites and altering electronic distribution.

Physicochemical Properties

Compound Substituents (Position 6/3) Acetamide Type Key Properties Reference
Target Compound Cl / 2-methoxyethyl Ylidene Enhanced planarity, moderate solubility -
2-(Adamantan-1-yl)-N-(6-methoxy-BT-2-yl) OMe / adamantyl Standard High lipophilicity, crystalline
N-(6-Ethoxy-BT-2-yl)-2-(4-Cl-Ph)acetamide OEt / - Standard Increased steric bulk
N-[6-(Dimethoxypyridinyl)-BT-2-yl]acetamide Dimethoxypyridinyl / - Standard Hybrid heterocyclic system

Biological Activity

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClN₂OS. The compound features a benzothiazole ring system with a chloro substituent and a methoxyethyl side chain, which are crucial for its biological activity.

Structural Information:

  • Molecular Weight: 227.75 g/mol
  • SMILES Notation: CC(=O)N=C1=NC2=C(S1)C=C(C=C2)Cl

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies conducted on various cancer cell lines demonstrate that it induces apoptosis and inhibits cell proliferation.

Table 2: Anticancer Activity

Cancer Cell LineIC₅₀ (µM)
HeLa (Cervical)15
MCF-7 (Breast)20
A549 (Lung)25

The mechanism by which this compound exerts its biological effects involves the modulation of various signaling pathways. It is believed to interact with specific enzymes and receptors, leading to alterations in cell cycle regulation and apoptosis.

Case Studies

A notable study published in Acta Crystallographica explored the crystallization and structural properties of the compound. It revealed that the compound forms dimers through hydrogen bonding, which may play a role in its biological activity .

Another investigation focused on the compound's anti-inflammatory effects. Results indicated that it significantly reduced pro-inflammatory cytokines in animal models of inflammation, suggesting its therapeutic potential in inflammatory diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide?

  • The compound is synthesized via multi-step reactions starting with benzothiazole intermediates. Key steps include condensation of 2-aminobenzothiazole derivatives with chloroacetyl chloride or acetic anhydride under controlled temperatures (e.g., below 10°C to prevent side reactions). Purification involves recrystallization (ethanol) or column chromatography to isolate the final product .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying hydrogen and carbon environments, particularly the benzothiazole ring and methoxyethyl substituent. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the acetamide C=O stretch (~1668 cm⁻¹) .

Q. How is purity assessed during synthesis?

  • Thin-layer chromatography (TLC) monitors reaction progress, and high-performance liquid chromatography (HPLC) quantifies purity. Melting point analysis and elemental analysis (C, H, N, S) validate consistency with theoretical values .

Advanced Research Questions

Q. What experimental design considerations optimize multi-step synthesis yields?

  • Yield optimization requires precise control of reaction parameters:

  • Temperature: Low temperatures (<10°C) prevent bromine-mediated over-oxidation during benzothiazole ring formation .
  • Solvent choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in methoxyethyl group incorporation .
  • Catalysts: Acid catalysts (e.g., H₂SO₄) accelerate cyclization steps, but excess acid risks hydrolyzing the acetamide group .

Q. How can conflicting crystallographic and spectroscopic data be reconciled?

  • Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR data (e.g., coupling constants) may arise from dynamic effects (e.g., tautomerism in the benzothiazol-2-ylidene moiety). Computational modeling (DFT) or variable-temperature NMR can resolve these by identifying dominant conformers in solution vs. solid-state .

Q. What strategies elucidate the compound’s mechanism of action in biological systems?

  • Molecular docking: Predicts binding affinity to targets like kinase enzymes using software (AutoDock Vina).
  • Competitive binding assays: Quantify inhibition constants (Kᵢ) against reference ligands.
  • Pathway analysis: RNA sequencing or proteomics identifies downstream effects (e.g., apoptosis markers in cancer cells) .

Q. How do structural modifications influence bioactivity?

  • Systematic SAR studies compare analogs with variations in:

  • Substituent position: Chlorine at C6 vs. C5 alters steric hindrance for receptor binding.
  • Methoxyethyl chain length: Longer chains may enhance solubility but reduce membrane permeability .

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